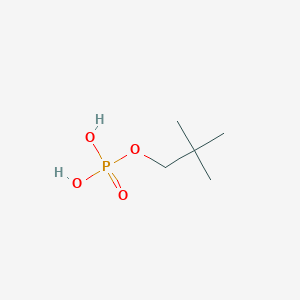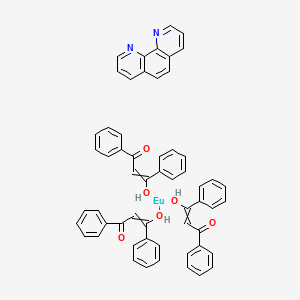
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline: is a coordination compound that combines europium with organic ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The combination of europium with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline results in a complex that exhibits unique photophysical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline typically involves the coordination of europium ions with the organic ligands. One common method is the reaction of europium salts (such as europium chloride) with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions, purification steps such as recrystallization, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of 3-hydroxy-1,3-diphenylprop-2-en-1-one.
Reduction: Reduction reactions can occur at the carbonyl group of 3-hydroxy-1,3-diphenylprop-2-en-1-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted phenanthroline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a luminescent probe in various chemical analyses due to its strong emission properties. It is also employed in the synthesis of other coordination compounds .
Biology: In biological research, the compound serves as a fluorescent marker for imaging and tracking biological molecules. Its luminescent properties make it suitable for use in fluorescence microscopy .
Industry: Industrially, the compound is used in the manufacture of light-emitting devices, such as LEDs and display screens, due to its efficient luminescence .
Mécanisme D'action
The luminescent properties of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline are primarily due to the europium ion. When the compound absorbs light, the energy is transferred to the europium ion, which then emits light at a characteristic wavelength. The organic ligands (3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline) play a crucial role in sensitizing the europium ion and enhancing its luminescence .
Comparaison Avec Des Composés Similaires
Europium;dibenzoylmethane;1,10-phenanthroline: This compound also exhibits strong luminescence but may have different emission wavelengths and intensities.
Europium;acetylacetone;1,10-phenanthroline: Another luminescent europium complex with distinct photophysical properties.
Uniqueness: The unique combination of 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline with europium results in a compound with specific emission characteristics that can be fine-tuned for various applications. Its strong luminescence and stability make it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C57H44EuN2O6 |
|---|---|
Poids moléculaire |
1004.9 g/mol |
Nom IUPAC |
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H; |
Clé InChI |
DYKOLWWJTALFFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


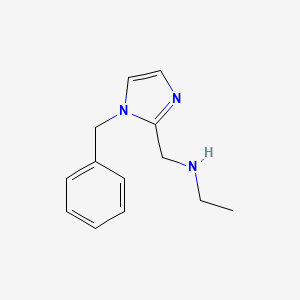
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)
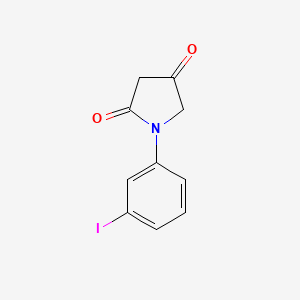
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)
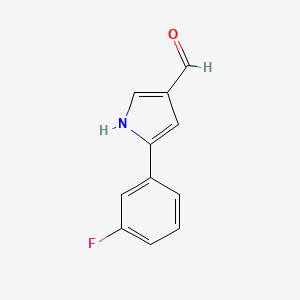

![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
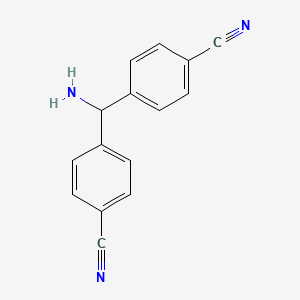
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
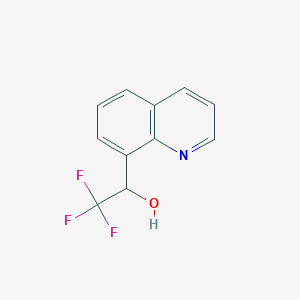
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
